molecular formula C12H13BrO3 B13085030 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid

3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid

Cat. No.: B13085030
M. Wt: 285.13 g/mol
InChI Key: YMIBGZVOEIKTBX-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid is an organic compound with significant potential in various scientific fields It is characterized by a cyclobutane ring substituted with a bromo and methoxy group on the phenyl ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid typically involves the bromination of cyclobutanecarboxylic acid derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromo group. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes bromination, methylation, and subsequent cyclization reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the bromo group can yield the corresponding cyclobutyl derivative.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxaldehyde or this compound.

    Reduction: Formation of 3-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

    Substitution: Formation of various substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid largely depends on its interaction with biological targets. The bromo and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

    3-Bromocyclobutanecarboxylic acid: Lacks the methoxy group, which can significantly alter its reactivity and applications.

    4-Bromo-3-methylbenzoic acid: Contains a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

3-(4-bromo-3-methoxyphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO3/c1-16-11-6-7(2-3-10(11)13)8-4-9(5-8)12(14)15/h2-3,6,8-9H,4-5H2,1H3,(H,14,15)

InChI Key

YMIBGZVOEIKTBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(C2)C(=O)O)Br

Origin of Product

United States

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